molecular formula C27H36N2O B14920724 (4-Benzylpiperidin-1-yl)[1-(4-ethylbenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(4-ethylbenzyl)piperidin-3-yl]methanone

Cat. No.: B14920724
M. Wt: 404.6 g/mol
InChI Key: NLHNAFQMEUFEJE-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound belonging to the piperidine class. Piperidines are a significant class of heterocyclic compounds that are widely used in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both benzyl and ethylbenzyl groups attached to piperidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter release and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to increased neurotransmitter levels in the synaptic cleft. Additionally, the compound may function as a monoamine oxidase inhibitor (MAOI), further enhancing its effects on neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares a similar structure but lacks the ethylbenzyl group.

    Benzylpiperazine: Another piperidine derivative with different pharmacological properties.

    Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.

Uniqueness

(4-BENZYLPIPERIDINO)[1-(4-ETHYLBENZYL)-3-PIPERIDYL]METHANONE is unique due to its dual benzyl and ethylbenzyl substitutions, which confer specific pharmacological properties. Its ability to selectively release monoamines and inhibit monoamine oxidase distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H36N2O

Molecular Weight

404.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C27H36N2O/c1-2-22-10-12-25(13-11-22)20-28-16-6-9-26(21-28)27(30)29-17-14-24(15-18-29)19-23-7-4-3-5-8-23/h3-5,7-8,10-13,24,26H,2,6,9,14-21H2,1H3

InChI Key

NLHNAFQMEUFEJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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